オキソシプロフロキサシン

概要

説明

Synthesis Analysis

The synthesis of oxociprofloxacin and similar compounds typically involves complex chemical processes aimed at introducing fluorine atoms or modifying the quinolone core to enhance antibacterial activity. For instance, the synthetic pathways might include the use of micellar liquid chromatography for the extraction and purification of fluoroquinolones from various samples, indicating the complexity and the precise conditions required for their synthesis (David Terrado-Campos et al., 2017)[https://consensus.app/papers/determination-acid-danofloxacin-ciprofloxacin-terradocampos/a5d47d70f5825600ad4b0cf2de79496e/?utm_source=chatgpt].

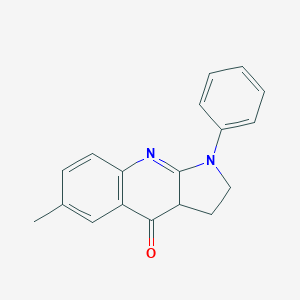

Molecular Structure Analysis

The molecular structure of oxociprofloxacin, like that of norfloxacin and other fluoroquinolones, includes a fluorinated quinolone core, which is critical for its antibacterial activity. The structural analysis often involves X-ray crystallography or other advanced techniques to elucidate the supramolecular structures and physicochemical properties of these compounds (Y. Xu et al., 2014)[https://consensus.app/papers/structures-properties-norfloxacin-salts-xu/6b52ed8a4a205c2dbaca3f3a9b9e0c36/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving oxociprofloxacin and its derivatives can include interactions with various reagents and conditions leading to degradation or transformation. Studies on the oxidative degradation of fluoroquinolones, for example, provide insights into the stability and reactivity of these compounds under different environmental or physiological conditions (M. S. Yahya et al., 2014)[https://consensus.app/papers/degradation-study-agent-ciprofloxacin-electrofenton-yahya/c280f2a5a5b75bb5bf87721726df509f/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of oxociprofloxacin, such as solubility, dissociation behavior, and partition coefficients, are critical for its pharmacokinetic profile and efficacy as an antibiotic. Studies often focus on these aspects to optimize drug formulation and delivery (Mònica Lizondo et al., 1997)[https://consensus.app/papers/properties-enrofloxacin-lizondo/85f04e63258558e6beca0e26219e117b/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, potential for generating reactive oxygen species, and interaction with metal ions, are essential for understanding the mechanism of action and potential side effects of oxociprofloxacin. Investigations into these areas can reveal the compound's pharmacodynamics and its interaction within biological systems (S. Sortino et al., 1999)[https://consensus.app/papers/properties-rufloxacin-neutral-aqueous-solution-sortino/d5674fe84ca250fc877206a046d0b3f4/?utm_source=chatgpt].

科学的研究の応用

重症患者における代謝変換分析

オキソシプロフロキサシンは、シプロフロキサシンの主要な活性代謝物の1つです。 本研究は、重症患者におけるシプロフロキサシンの主要な活性代謝物への曝露を調べ、シプロフロキサシンの薬物代謝変換に潜在的に影響を与える可能性のある因子(人口統計学的、検査学的、遺伝学的)を調べた . この研究では、シプロフロキサシンの代謝物であるデセチレンシプロフロキサシンの代謝率は、身長とクレアチニンクリアランスと正の相関があり、年齢と負の相関があることがわかった . これは、オキソシプロフロキサシンは、さまざまな患者集団におけるシプロフロキサシンの代謝変換を理解するための研究に使用できることを示唆しています。

シプロフロキサシン誘導体の開発

研究者たちは、生物活性が増強された、または特定の病原体を標的とする能力が調整されたシプロフロキサシン誘導体の合成を探求してきました . シプロフロキサシンの誘導体であるオキソシプロフロキサシンは、この研究の一部となる可能性があります。 この研究では、4-オキソ-3-カルボン酸によるシプロフロキサシンの修飾により、細菌株に対する有効性が低下した誘導体が得られることがわかった . これは、オキソシプロフロキサシンは、効力が強化され、意図した治療効果のある新しい抗生物質を開発するための研究に使用できることを示唆しています。

作用機序

Target of Action

Oxociprofloxacin, like its parent compound ciprofloxacin, primarily targets bacterial enzymes known as topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Oxociprofloxacin interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial DNA replication is halted, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the central carbon metabolism, including pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The downstream effects include the cessation of bacterial growth and eventual cell death .

Pharmacokinetics

Oxociprofloxacin is a metabolite of ciprofloxacin, and its pharmacokinetic properties are closely related to those of its parent compound . Ciprofloxacin is well-absorbed orally, and its absorption rate is around 70% . It shows great diffusion with minimal binding to plasma proteins . The drug is partially metabolized in the liver, forming four metabolites, including oxociprofloxacin . These metabolites account for about 15% of a total oral dose . The metabolites, along with the unmetabolized drug, are excreted via the kidneys .

Result of Action

The primary result of oxociprofloxacin’s action is the inhibition of bacterial growth and replication . By preventing the supercoiling of bacterial DNA, oxociprofloxacin disrupts essential cellular processes, leading to the death of the bacterial cells . This makes it an effective antibiotic for treating infections caused by susceptible bacteria .

Action Environment

The action of oxociprofloxacin can be influenced by various environmental factors. For instance, in aquatic environments, high-density and active bacterial communities create a favorable environment for antibiotic resistance genes (ARGs) development . Moreover, the presence of other contaminants, such as heavy metals, can potentially interact with oxociprofloxacin, affecting its efficacy and stability . Therefore, the environmental context is an important consideration in understanding and predicting the action and effectiveness of oxociprofloxacin.

将来の方向性

特性

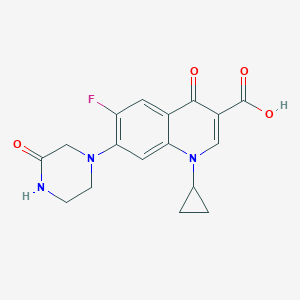

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZZOHRULFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145706 | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103237-52-1 | |

| Record name | Oxociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

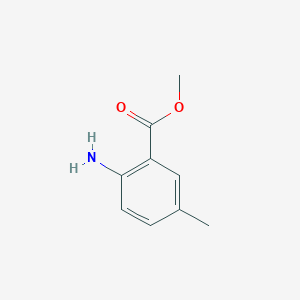

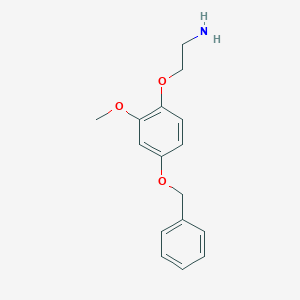

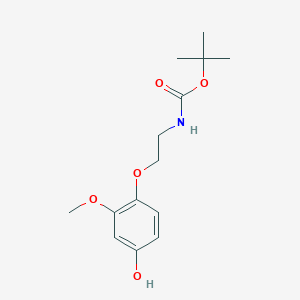

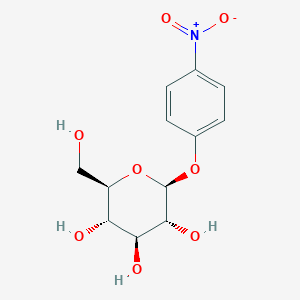

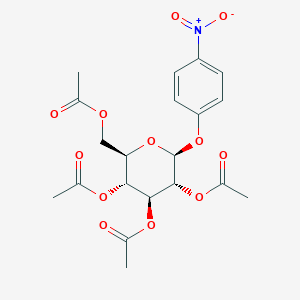

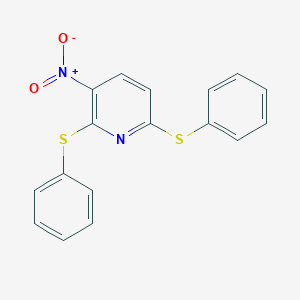

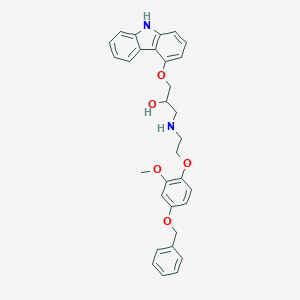

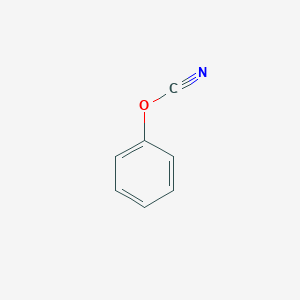

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oxociprofloxacin compare to ciprofloxacin in terms of concentration in the body?

A1: Studies show that oxociprofloxacin, along with other metabolites like sulfociprofloxacin and desethyleneciprofloxacin, are found in significantly lower concentrations compared to ciprofloxacin in plasma, lung, and bronchial tissues. [] This suggests that while oxociprofloxacin is present, its contribution to the overall therapeutic effect of ciprofloxacin might be less pronounced.

Q2: What is the primary route of elimination for ciprofloxacin and its metabolites, including oxociprofloxacin?

A2: Research indicates that renal excretion plays a significant role in eliminating ciprofloxacin and its metabolites. [] Approximately 60% of the administered dose is eliminated renally within 48 hours in individuals with normal renal function. [] This highlights the importance of considering renal function when administering ciprofloxacin.

Q3: Does impaired renal function significantly impact the elimination of oxociprofloxacin?

A3: While reduced renal function does impact the elimination of ciprofloxacin, leading to increased serum half-life, the impact on oxociprofloxacin is less pronounced. [] The serum concentrations of oxociprofloxacin and other metabolites remain relatively low, even with reduced renal function. []

Q4: How does the metabolic conversion of ciprofloxacin to oxociprofloxacin differ between sexes?

A4: Interestingly, a study observed that males exhibit a significantly higher oxociprofloxacin metabolic ratio compared to females. [] This suggests potential sex-specific differences in ciprofloxacin metabolism that warrant further investigation.

Q5: What are the potential implications of ciprofloxacin and its metabolites being found in various tissues?

A6: The detection of ciprofloxacin and its metabolites, including oxociprofloxacin, in tissues like kidney, liver, muscle, and skin following oral administration raises concerns about potential tissue residues. [] This finding underscores the need for further research into the long-term effects of ciprofloxacin and its metabolites in the body.

Q6: Are there analytical techniques available to study ciprofloxacin and its metabolites?

A7: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentrations of ciprofloxacin and its metabolites, including oxociprofloxacin, in various biological samples. [, , ] This technique enables researchers to quantify these compounds and study their pharmacokinetic profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)